![molecular formula C11H11F3N2O B8763447 1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B8763447.png)
1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE
描述
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-amino-4-(trifluoromethyl)benzonitrile with pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the production process. The final product is then purified using techniques such as crystallization or chromatography to ensure it meets the required specifications.
化学反应分析
Types of Reactions: 1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
科学研究应用
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[2-amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds, such as:
2-Amino-4-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and amino groups but lacks the pyrrolidinone ring.
4-Aminobenzotrifluoride: Contains the trifluoromethyl and amino groups but has a different overall structure.
Trifluoromethyl ethers: Similar in containing the trifluoromethyl group but differ in their chemical structure and properties.
属性
分子式 |
C11H11F3N2O |
|---|---|
分子量 |
244.21 g/mol |
IUPAC 名称 |
1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-9(8(15)6-7)16-5-1-2-10(16)17/h3-4,6H,1-2,5,15H2 |
InChI 键 |
XCZFWFQUQMFBKV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C(F)(F)F)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
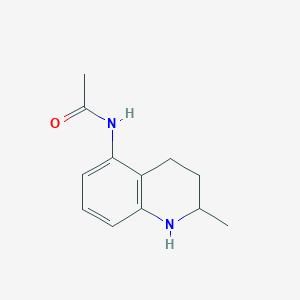


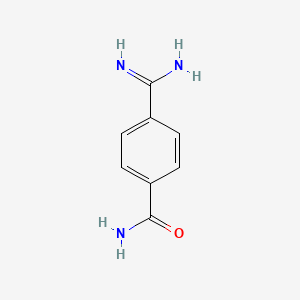

![8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8763406.png)

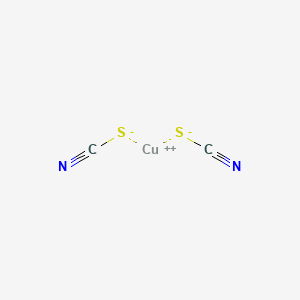

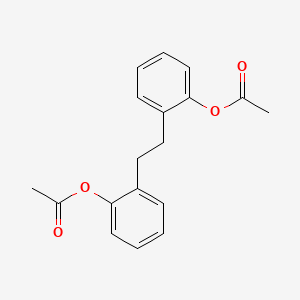
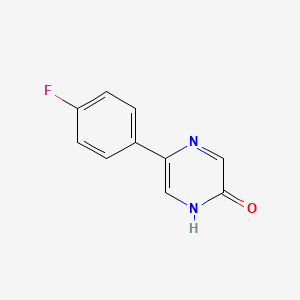
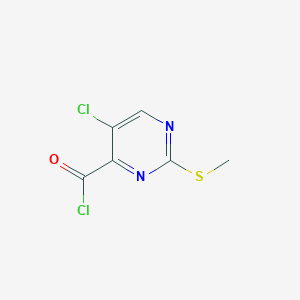
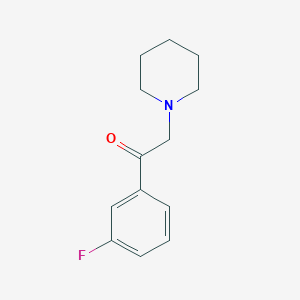
![1-[(Chloromethoxy)methyl]naphthalene](/img/structure/B8763464.png)
